molecular formula C7H15ClN2O2 B2895261 1-amino-N-(2-methoxyethyl)cyclopropane-1-carboxamide hydrochloride CAS No. 1909337-10-5

1-amino-N-(2-methoxyethyl)cyclopropane-1-carboxamide hydrochloride

Cat. No.: B2895261
CAS No.: 1909337-10-5
M. Wt: 194.66
InChI Key: DYXSAQCTFCRNDS-UHFFFAOYSA-N
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Description

1-Amino-N-(2-methoxyethyl)cyclopropane-1-carboxamide hydrochloride is a chemical compound with the molecular formula C7H15ClN2O2 and a molecular weight of 194.66 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-amino-N-(2-methoxyethyl)cyclopropane-1-carboxamide hydrochloride typically involves the reaction of cyclopropane-1-carboxamide with 2-methoxyethylamine under acidic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is isolated by precipitation or crystallization.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and large-scale crystallization techniques are often employed to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-amino-N-(2-methoxyethyl)cyclopropane-1-carboxamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophiles such as alkyl halides or amines are used in substitution reactions.

Major Products Formed:

  • Oxidation: Oxidation reactions can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically result in the formation of amines or alcohols.

  • Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

1-amino-N-(2-methoxyethyl)cyclopropane-1-carboxamide hydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.

  • Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

  • Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-amino-N-(2-methoxyethyl)cyclopropane-1-carboxamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the biological system it interacts with. The exact molecular targets and pathways involved are determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

1-amino-N-(2-methoxyethyl)cyclopropane-1-carboxamide hydrochloride is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

  • 1-amino-N-(2-ethoxyethyl)cyclopropane-1-carboxamide hydrochloride

  • 1-amino-N-(2-propoxyethyl)cyclopropane-1-carboxamide hydrochloride

  • 1-amino-N-(2-butoxyethyl)cyclopropane-1-carboxamide hydrochloride

These compounds differ in the alkyl chain length of the methoxyethyl group, which can affect their chemical properties and biological activities.

Properties

IUPAC Name

1-amino-N-(2-methoxyethyl)cyclopropane-1-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2.ClH/c1-11-5-4-9-6(10)7(8)2-3-7;/h2-5,8H2,1H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYXSAQCTFCRNDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1(CC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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